molecular formula C16H19N5S B5095891 N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE

Cat. No.: B5095891
M. Wt: 313.4 g/mol
InChI Key: ABKWVOFDRMOJHY-UHFFFAOYSA-N
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Description

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is a complex organic compound that features both imidazole and tetrahydrobenzothienopyrimidine moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the tetrahydrobenzothienopyrimidine ring is a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the synthesis of the tetrahydrobenzothienopyrimidine core. The final step involves coupling these two intermediates under specific reaction conditions.

    Imidazole Derivative Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Tetrahydrobenzothienopyrimidine Core Synthesis: This core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Coupling Reaction: The final coupling step involves the reaction of the imidazole derivative with the tetrahydrobenzothienopyrimidine core under conditions such as reflux in an appropriate solvent, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to modify the tetrahydrobenzothienopyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can lead to partially or fully reduced tetrahydrobenzothienopyrimidine derivatives.

Scientific Research Applications

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(5,6,7,8-TETRAHYDRO1BEN

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5S/c1-2-5-13-12(4-1)14-15(19-10-20-16(14)22-13)18-6-3-8-21-9-7-17-11-21/h7,9-11H,1-6,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKWVOFDRMOJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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